(2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide
Description
The compound "(2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide" is a heterocyclic hybrid molecule featuring a thiazole ring fused with a pyrazole moiety, substituted with a 3,4-dimethoxyphenyl group, and linked to a (Z)-configured phenylpropenamide chain. The synthesis of such hybrids typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with α-halo ketones and subsequent amidation, as demonstrated in related pyrazole-thiazole systems . The 3,4-dimethoxyphenyl substituent may enhance lipophilicity and receptor-binding affinity compared to simpler aryl groups, though specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
(Z)-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16-13-22(26-23(29)12-9-17-7-5-4-6-8-17)28(27-16)24-25-19(15-32-24)18-10-11-20(30-2)21(14-18)31-3/h4-15H,1-3H3,(H,26,29)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOFJLHBBXLCV-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amide derivatives : These share the pyrazole-thiazole core but lack the 3,4-dimethoxyphenyl and propenamide groups.
- Coumarin-benzodiazepine-pyrazole hybrids : These prioritize fused benzodiazepine rings over thiazole, favoring interactions with GABA receptors rather than kinase domains.
Pharmacological Implications
- Dimethoxyphenyl vs. Phenyl Substituents : The 3,4-dimethoxyphenyl group in the target compound increases logP (predicted: ~4.2) compared to phenyl-substituted analogues (logP ~3.5), enhancing membrane permeability but possibly reducing aqueous solubility .
Table 1: Comparative Properties of Selected Analogues
Methodological Considerations in Comparative Studies
Similarity Assessment Techniques
- Structural Descriptors : Fingerprint-based similarity metrics (e.g., Tanimoto coefficient) and 3D pharmacophore mapping are critical for virtual screening, as structurally analogous compounds often share biological targets .
- Spectrofluorometry and Tensiometry : These methods, used for determining critical micelle concentrations (CMC) in surfactants , may also apply to assessing aggregation tendencies of lipophilic analogues, though direct data for the target compound are lacking.
Limitations and Gaps
- The absence of explicit pharmacological data for the target compound necessitates reliance on extrapolation from structural analogues.
- Substituent-specific effects (e.g., methoxy groups’ role in hydrogen bonding) require experimental validation via SAR studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
